molecular formula C11H9NO2 B15093757 4-(2-propynyl)-2H-1,4-benzoxazin-3-one

4-(2-propynyl)-2H-1,4-benzoxazin-3-one

Cat. No.: B15093757
M. Wt: 187.19 g/mol
InChI Key: OSWXOBFCPGUBGC-UHFFFAOYSA-N
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Description

4-(2-propynyl)-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one typically involves the reaction of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction is promoted by potassium hydroxide (KOH) and can proceed through different pathways depending on the solvent used. In dimethyl sulfoxide (DMSO), the reaction yields seven-membered benzo-fused heterocycles, while in acetonitrile (MeCN), it produces six-membered benzo-fused heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions, under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-propynyl)-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazines.

Scientific Research Applications

4-(2-propynyl)-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

4-(2-propynyl)-2H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-prop-2-ynyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H9NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h1,3-6H,7-8H2

InChI Key

OSWXOBFCPGUBGC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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